(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzyl group, a fluoropyridinyl moiety, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole typically involves the use of chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer. One common method involves the use of Ellman sulfinamide auxiliary to convert an aldehyde to a sulfinimine, which then undergoes cyclization to form the chiral dihydrooxazole derivative . The reaction conditions often include the use of solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or ligands to achieve high enantioselectivity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a fully saturated oxazole.
Substitution: The benzyl and fluoropyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry or material science.
Scientific Research Applications
(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole exerts its effects is often related to its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects in biological pathways. The compound’s fluoropyridinyl group can enhance its binding affinity to target proteins, while the dihydrooxazole ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(5-Fluoropyridin-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole: Shares the fluoropyridinyl group but differs in the heterocyclic ring structure.
Pyrimidinamine derivatives containing pyridin-2-yloxy moiety: Similar in containing a pyridinyl group but differ in the overall molecular framework.
Uniqueness
(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, as the enantiomeric form can have different biological properties compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
(4S)-4-benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNNQGKTMBSHR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.